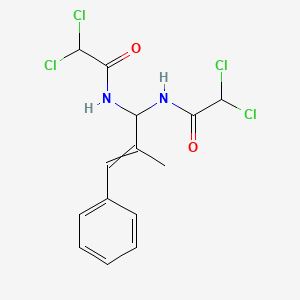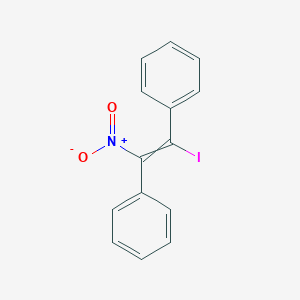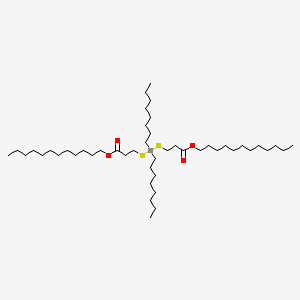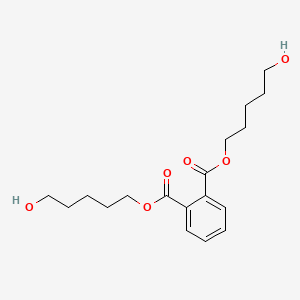![molecular formula C28H18O4 B14604174 1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione CAS No. 60456-75-9](/img/structure/B14604174.png)
1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is a complex organic compound known for its unique structure and properties It is a derivative of benzofuran, featuring two phenyl groups attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzofuran reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Quinones: Formed through oxidation.
Diols: Formed through reduction.
Substituted Benzofurans: Formed through electrophilic aromatic substitution.
Applications De Recherche Scientifique
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of aromaticity and electronic effects.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione involves its interaction with molecular targets through its aromatic rings and carbonyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylisobenzofuran: Similar structure but with different substitution patterns.
1,1-Diphenylethylene: Shares the diphenyl moiety but differs in the core structure.
1,1-Diphenylethanol: Contains a hydroxyl group instead of the dione functionality.
Uniqueness
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is unique due to its combination of the benzofuran core with two phenyl groups and a dione functionality. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
60456-75-9 |
|---|---|
Formule moléculaire |
C28H18O4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3-(3-oxo-1-phenyl-2-benzofuran-1-yl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)27(31-25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)24-18-10-8-16-22(24)26(30)32-28/h1-18H |
Clé InChI |
ZEEKYGLEOVFSED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4(C5=CC=CC=C5C(=O)O4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)




![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)

![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)


![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
